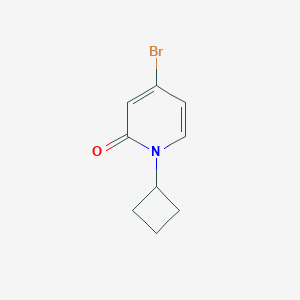

![molecular formula C13H14N2O B2775331 2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole CAS No. 477856-53-4](/img/structure/B2775331.png)

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Optoelectronic Properties

2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives demonstrate significant properties in optoelectronics. Research on these derivatives, including ones with terminal ethynyl and butadiynyl substituents, reveals their potential in molecular wires and optoelectronic applications. These compounds exhibit stable redox and structural properties, useful for developing new materials in electronics and photonics (Wang, Pålsson, Batsanov, & Bryce, 2006).

Photochemical Behavior

1,2,4-oxadiazole derivatives, related to the 1,3,4-oxadiazole family, show unique photochemical behavior. They undergo ring photoisomerization upon irradiation, highlighting their potential in photochemical applications and as photoactive materials (Buscemi, Cicero, Vivona, & Caronna, 1988).

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives exhibit antimicrobial properties against pathogenic bacteria and fungi. Additionally, they show significant anti-proliferative activities against various cancer cell lines, making them important in medicinal chemistry and drug design (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Liquid Crystalline Properties

Certain 1,3,4-oxadiazole-based compounds, like those containing bent-shaped molecular structures, have been studied for their liquid crystalline properties. These studies contribute to advancements in materials science, particularly in the field of liquid crystal display technology (Zhu, Yao, Han, Pang, & Meng, 2009).

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties, particularly for mild steel in acidic environments. These findings are significant for industrial applications, where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).

Polymer Science

Poly(1,3,4-oxadiazole-imide)s containing 1,3,4-oxadiazole units are notable for their solubility and thermal stability. These polymers have potential applications in coatings and materials science due to their robust properties (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).

Biological Assessments

Biological assessment of 1,3,4-oxadiazole compounds, especially in relation to their interaction with serum albumin and enzyme inhibition potential, is critical in drug discovery and pharmacology (Virk, Iqbal, Aziz-ur-Rehman, Abbasi, Siddiqui, Rasool, Mehr-un-Nisa, Abid, Khalid, Zafar, & Javaid, 2023).

Anticancer Activity

N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues are explored for their anticancer activities. Such studies provide insights into potential therapeutic applications against various cancer types (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).

Chemotherapeutic Properties

Heterocyclic compounds containing nitrogen and sulfur, like oxadiazole derivatives, exhibit a range of biological activities. These properties make them candidates for developing new chemotherapeutic agents (Aydogan, Turgut, Yolacan, & Ocal, 2002).

Diabetes Treatment

1,3,4-oxadiazole derivatives have been studied for their α-glucosidase inhibitory potential, suggesting their use in treating diabetes mellitus (Iftikhar, Shahnawaz, Saleem, Riaz, Aziz‐ur‐Rehman, Ahmed, Rahman, Ashraf, Sharif, Khan, & Htar, 2019).

OLED Technology

1,3,4-oxadiazole-based compounds are utilized in organic light-emitting diodes (OLEDs) for their light-emitting properties. Their application in OLEDs contributes to advancements in display and lighting technology (Cooper, Zhang, Zhang, Ashokan, Fuentes-Hernandez, Salman, Kippelen, Barlow, & Marder, 2022).

Propriétés

IUPAC Name |

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-4-5-10(2)12(8-9)6-7-13-15-14-11(3)16-13/h4-8H,1-3H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCZSMIOTPBZPY-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=CC2=NN=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)/C=C/C2=NN=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2775248.png)

![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B2775252.png)

![2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2775254.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2775257.png)

![(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2775259.png)

![3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride](/img/structure/B2775266.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2775269.png)

![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2775271.png)